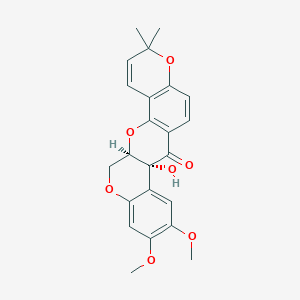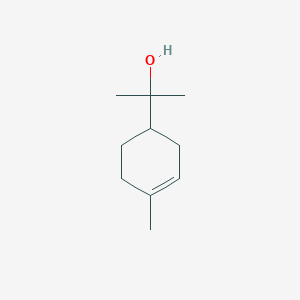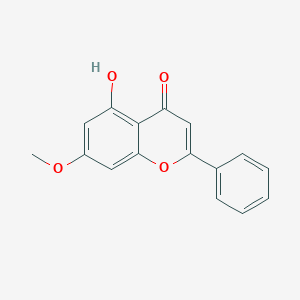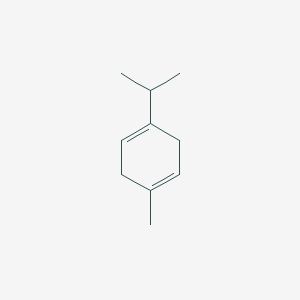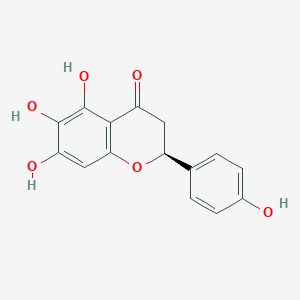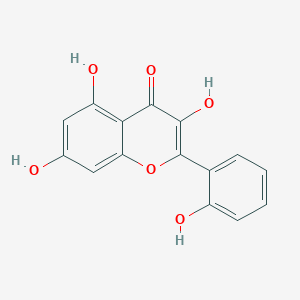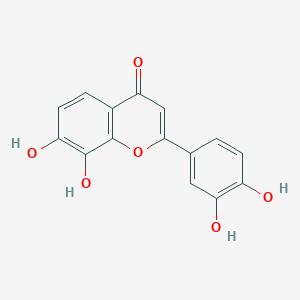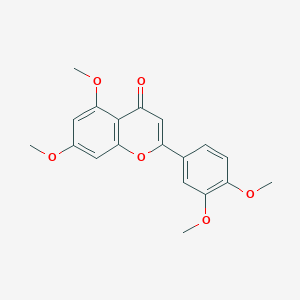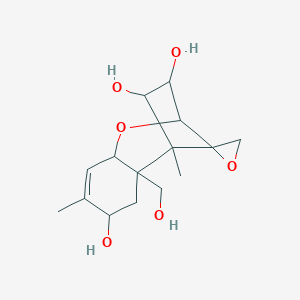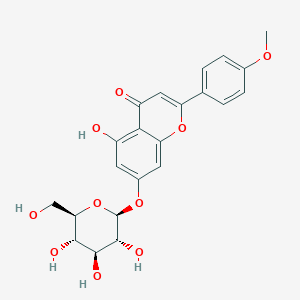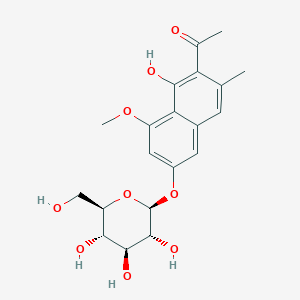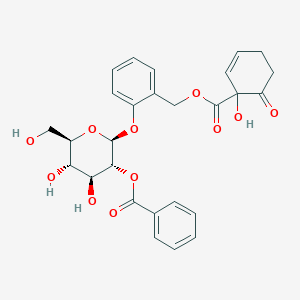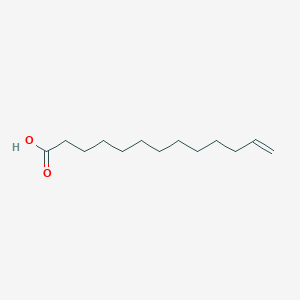
12-Tridecenoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 12-Tridecenoic acid is C13H24O2 . It has a carbon-carbon double bond positioned between the 12th and 13th carbons, and a carboxylic acid group at one end of the chain . The presence of the double bond means that 12-Tridecenoic acid can exist in either of two geometric isomers, known as ‘cis’ and 'trans’ .Physical And Chemical Properties Analysis
12-Tridecenoic acid is a solid at room temperature . It is insoluble in DMF, DMSO, and PBS (pH 7.2), but soluble in ethanol . Its molecular weight is 212.3 .Scientific Research Applications
-
Immunology & Inflammation
- 12-Tridecenoic acid is a monounsaturated fatty acid that has been found to be active against S. aureus .
- The method of application typically involves the use of the acid in a laboratory setting, where it is applied to cultures of S. aureus. The minimum inhibitory concentration (MIC) has been found to be 1.17 mM .
- The outcome of this application is the inhibition of S. aureus growth, which could have implications for the treatment of bacterial infections .
-
Gastric Disease
- 12-Tridecenoic acid has been used in research related to gastric diseases, specifically gastric ulcers .
- In experimental procedures, the acid was administered to rats at doses of 5, 10, and 25 mg/kg. The model of gastric ulcers was induced by pylorus ligation .
- The results showed that 12-Tridecenoic acid inhibits gastric juice secretion in this rat model .
Safety And Hazards
properties
IUPAC Name |
tridec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415239 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Tridecenoic acid | |
CAS RN |
6006-06-0 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



